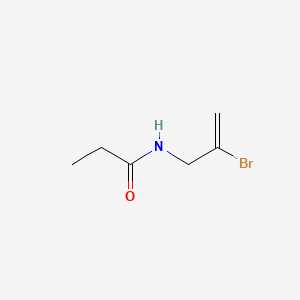
Propionamide, N-(2-bromoallyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propionamide, N-(2-bromoallyl)- is an organic compound with the molecular formula C6H10BrNO It is a derivative of propionamide where the hydrogen atom on the nitrogen is replaced by a 2-bromoallyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N-(2-bromoallyl)- typically involves the reaction of propionamide with 2,3-dibromopropene. The process is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction. The reaction is usually performed in an organic solvent like ether, and the product is purified through distillation under reduced pressure to avoid polymerization .
Industrial Production Methods
While specific industrial production methods for Propionamide, N-(2-bromoallyl)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Propionamide, N-(2-bromoallyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazolidin-2-ones through copper-catalyzed cascade reactions.
Reduction Reactions: Reduction of the compound can lead to the formation of amines and other reduced products.
Common Reagents and Conditions
Copper Catalysts: Used in the synthesis of oxazolidin-2-ones.
Sodium Hydroxide: Employed as a base in substitution reactions.
Organic Solvents: Such as ether, used to dissolve reactants and facilitate reactions.
Major Products Formed
Oxazolidin-2-ones: Formed through copper-catalyzed cascade reactions.
Various Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
Propionamide, N-(2-bromoallyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Propionamide, N-(2-bromoallyl)- involves its interaction with various molecular targets. The bromine atom in the 2-bromoallyl group can participate in nucleophilic substitution reactions, leading to the formation of different products. The compound can also undergo oxidation and reduction reactions, which further modify its chemical structure and properties .
相似化合物的比较
Similar Compounds
Propionamide: The parent compound without the 2-bromoallyl group.
N-(2-Bromoallyl)ethylamine: A similar compound where the propionamide group is replaced by an ethylamine group.
Uniqueness
This group allows the compound to participate in a wider range of chemical reactions compared to its parent compound, propionamide .
属性
CAS 编号 |
102128-86-9 |
|---|---|
分子式 |
C6H10BrNO |
分子量 |
192.05 g/mol |
IUPAC 名称 |
N-(2-bromoprop-2-enyl)propanamide |
InChI |
InChI=1S/C6H10BrNO/c1-3-6(9)8-4-5(2)7/h2-4H2,1H3,(H,8,9) |
InChI 键 |
WWZPICKFNYFROH-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NCC(=C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















